7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, including those involved in inflammation, cell proliferation, and various metabolic processes .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines , and some have shown remarkable anti-epileptic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are largely determined by its interactions with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction involves essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Cellular Effects
7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to have significant effects on various types of cells. It inhibits the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This compound also influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its binding to CDK2, leading to the inhibition of this enzyme . This interaction results in alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth are significant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyrido[2,3-d]pyrimidine with different aldehydes followed by cyclization of the products . Another method includes the use of a dicationic molten salt as a catalyst under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using environmentally friendly catalysts and green solvents to minimize waste and reduce environmental impact. The use of microwave irradiation and catalyst-free conditions has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .
Scientific Research Applications
7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
[1,2,4]-Triazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits significant anti-epileptic activities.
Uniqueness
7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-7-6-10(8-2-4-9(13)5-3-8)18-12(15-7)16-11(14)17-18/h2-6H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNRDBSNQKMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.